![molecular formula C17H16ClFN4O4S B10856391 4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK3527497 is a small molecule drug developed by GlaxoSmithKline. It is a potent and selective inhibitor of the transient receptor potential vanilloid-4 (TRPV4) channel, which is a nonselective cation channel involved in various physiological processes. This compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in the treatment of respiratory diseases and lung injury .
Méthodes De Préparation
The synthesis of GSK3527497 involves several steps, starting from the previously reported pyrrolidine sulfonamide TRPV4 inhibitors. The optimization of the projected human dose was achieved by focusing on in vivo pharmacokinetic parameters such as clearance (CLu), volume of distribution (Vdssu), and mean residence time (MRT). The introduction of a charged moiety improved the solubility of the compound, enabling excellent exposure from high crystalline doses .
Analyse Des Réactions Chimiques
GSK3527497 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
GSK3527497 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the TRPV4 channel and its role in various physiological processes.
Biology: It helps in understanding the function of TRPV4 in cellular signaling and its involvement in diseases.
Medicine: It has potential therapeutic applications in the treatment of respiratory diseases, lung injury, and other conditions involving TRPV4.
Industry: It can be used in the development of new drugs targeting TRPV4 and related pathways
Mécanisme D'action
GSK3527497 exerts its effects by inhibiting the TRPV4 channel. TRPV4 is a nonselective cation channel that can be activated by various stimuli, such as heat, mechanical force, and arachidonic acid metabolites. By blocking TRPV4, GSK3527497 prevents the influx of calcium ions (Ca2+), which plays a crucial role in cellular signaling and physiological processes. This inhibition can reduce inflammation and other pathological responses associated with TRPV4 activation .
Comparaison Avec Des Composés Similaires
GSK3527497 is unique in its high potency and selectivity for TRPV4. Similar compounds include:
GSK2193874: Another TRPV4 inhibitor developed by GlaxoSmithKline, but with different pharmacokinetic properties.
GSK2798745: A TRPV4 inhibitor with a different chemical structure and therapeutic profile.
Compared to these compounds, GSK3527497 offers improved solubility and pharmacokinetic properties, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C17H16ClFN4O4S |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile |
InChI |
InChI=1S/C17H16ClFN4O4S/c18-12-2-4-16(22-7-12)28(25,26)23-8-15(17(24,9-21)10-23)27-13-3-1-11(6-20)14(19)5-13/h1-5,7,15,24H,8-10,21H2/t15-,17-/m0/s1 |
Clé InChI |
IQEGRQYYSXOUJI-RDJZCZTQSA-N |
SMILES isomérique |
C1[C@@H]([C@@](CN1S(=O)(=O)C2=NC=C(C=C2)Cl)(CN)O)OC3=CC(=C(C=C3)C#N)F |
SMILES canonique |
C1C(C(CN1S(=O)(=O)C2=NC=C(C=C2)Cl)(CN)O)OC3=CC(=C(C=C3)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



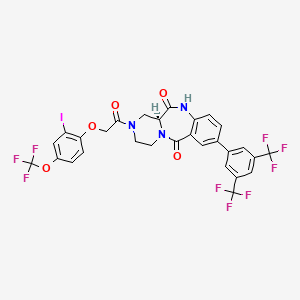
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)


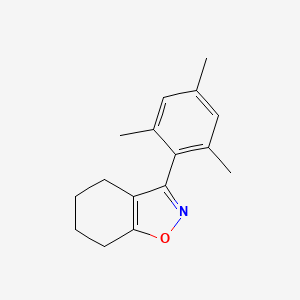
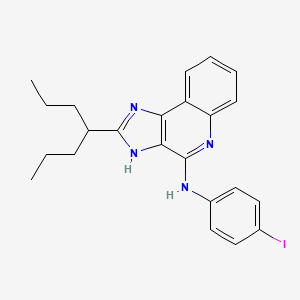
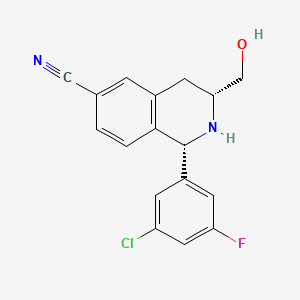


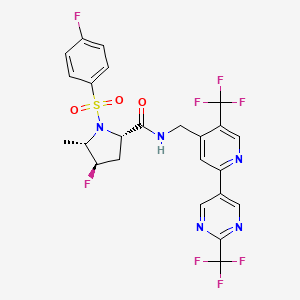
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)
![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)

![N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)